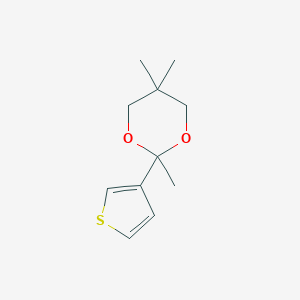
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane is an organic compound that features a thiophene ring substituted with a 2,5,5-trimethyl-1,3-dioxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane typically involves the reaction of thiophene with 2,5,5-trimethyl-1,3-dioxane under specific conditions. One common method is the Grignard reaction, where a Grignard reagent such as 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride is used to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the dioxane moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: A Grignard reagent used in the synthesis of the target compound.
5,5-Dimethyl-1,3-dioxan-2-one: A structurally related compound with different reactivity and applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane: Another related compound with distinct chemical properties and uses.
Uniqueness
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane is unique due to its combination of a thiophene ring and a dioxane moiety, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
138890-86-5 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
2,5,5-trimethyl-2-thiophen-3-yl-1,3-dioxane |
InChI |
InChI=1S/C11H16O2S/c1-10(2)7-12-11(3,13-8-10)9-4-5-14-6-9/h4-6H,7-8H2,1-3H3 |
Clave InChI |
KLMVIFDEFXGKPH-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)(C)C2=CSC=C2)C |
SMILES canónico |
CC1(COC(OC1)(C)C2=CSC=C2)C |
Sinónimos |
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















